molecular formula C22H33N5O4 B2802370 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea CAS No. 895417-22-8

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea

Cat. No. B2802370
CAS RN: 895417-22-8
M. Wt: 431.537
InChI Key: DIWSPOKXQAPKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C22H33N5O4 and its molecular weight is 431.537. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Isatin 1,2,3-Triazoles as Potent Inhibitors Against Caspase-3 : Research involving disubstituted 1,2,3-triazoles, prepared using the Huisgen cycloaddition reaction, evaluated them as inhibitors against caspase-3. The study found two potent inhibitors showing a competitive inhibitory mechanism against caspase-3, highlighting the significance of structural elements similar to the queried compound in drug discovery (Yang Jiang & Trond Vidar Hansen, 2011).

  • Tailoring Molecular Design for OLEDs : A study on twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices (OLEDs) illustrates the application of structural motifs found in the queried compound in materials science. The research demonstrated efficient device performance attributed to the structural design, emphasizing the potential of such compounds in electronic applications (J. Jayabharathi et al., 2018).

  • Antimicrobial Activity of N-Substituted Imide Derivatives : The synthesis of new N-substituted imide derivatives starting from dibenzobarrelene (I) and their evaluation for antimicrobial activity showcase the potential of structurally complex compounds in medicinal chemistry. This work underscores the importance of structural diversity for the development of new antimicrobial agents (A. Khalil, M. Berghot, & M. Gouda, 2010).

  • Antioxidant Activity of Coumarin Substituted Heterocyclic Compound : A study focused on the synthesis and antioxidant determination of a coumarin substituted heterocyclic compound, prepared in a dioxin-ethanol medium, highlights the application of such compounds in evaluating antioxidant activities. This research indicates the potential health benefits of structurally related compounds (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, & Ihab I. Al-khalifa, 2020).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[3-(4-ethylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O4/c1-2-25-8-10-26(11-9-25)7-3-6-23-22(29)24-17-14-21(28)27(16-17)18-4-5-19-20(15-18)31-13-12-30-19/h4-5,15,17H,2-3,6-14,16H2,1H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWSPOKXQAPKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.